

Unithiol: A Promising Metallo-β-Lactamase Inhibitor for Combating Carbapenem Resistance

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo- β -lactamases (MBLs), presents a formidable challenge to global health. The repurposing of existing drugs offers an accelerated pathway to combat this threat. This technical guide explores the potential of **Unithiol** (2,3-dimercapto-1-propanesulfonic acid), a licensed chelating agent, as a potent inhibitor of MBLs, providing a comprehensive overview of its mechanism of action, inhibitory kinetics, and detailed experimental protocols for its evaluation.

Quantitative Inhibitory Data

Unithiol has demonstrated significant inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), a clinically important MBL. The key quantitative data for its inhibitory action are summarized below.

Enzyme	Substrate	Inhibitor	Inhibition Constant (K _i)	Inhibition Type	Reference
NDM-1	Meropenem	Unithiol	16.7 ± 1.2 μM	Competitive	[1][2][3]
NDM-1	Meropenem	L-captopril	202.0 μΜ	Competitive	[1][2]



Mechanism of Action: Competitive Inhibition through Active Site Binding

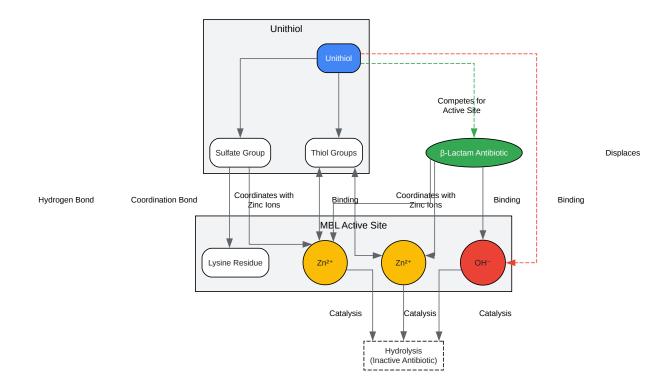
Unithiol functions as a competitive inhibitor of MBLs, directly competing with β -lactam substrates for binding to the enzyme's active site.[1][2][3] Unlike simple chelating agents that strip the essential zinc ions from the enzyme, **Unithiol** forms a ternary complex with the zinc-containing active site.[4]

The inhibitory mechanism involves a dual interaction:

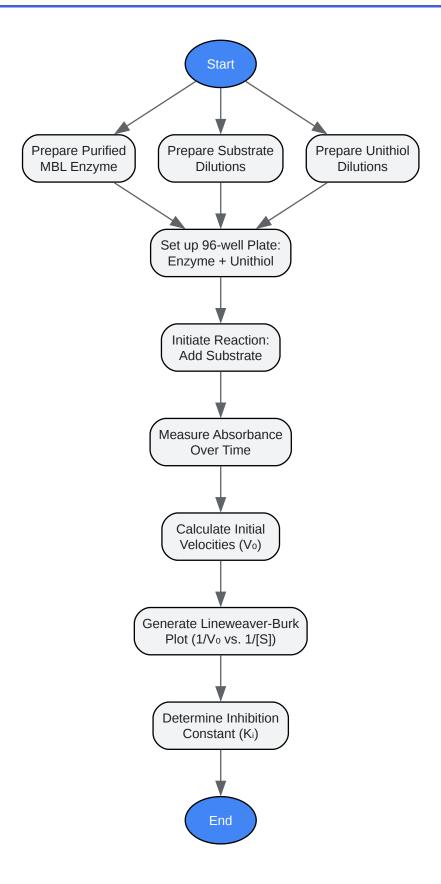
- Thiol Group Interaction: The thiol groups of **Unithiol** directly interact with the two zinc ions (Zn1 and Zn2) in the catalytic site of the MBL.[1][3] This interaction displaces the nucleophilic hydroxide ion that is crucial for the hydrolysis of the β-lactam ring.[1][3]
- Sulfate Group Interaction: The sulfate group of **Unithiol** forms a coordination bond with one of the zinc ions and also establishes hydrogen bonds with positively charged amino acid residues, such as lysine, at the entrance of the active site.[1][3] This secondary interaction further stabilizes the binding of **Unithiol** within the active site.

This multifaceted binding mode explains its potent competitive inhibition and distinguishes it from non-specific chelators.









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